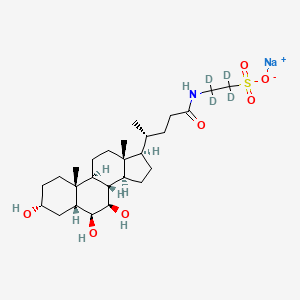![molecular formula C12H22O11 B12412086 Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
Alpha,Alpha-[UL-D14]Trehalose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(+)-Trehalose-d14 is a deuterated form of trehalose, a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. Trehalose is known for its stability and ability to protect biological structures under stress conditions. The deuterated version, D-(+)-Trehalose-d14, is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Trehalose-d14 involves the incorporation of deuterium atoms into the trehalose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is the hydrogen-deuterium exchange reaction, where trehalose is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of D-(+)-Trehalose-d14 typically involves large-scale hydrogen-deuterium exchange processes. The trehalose is dissolved in deuterium oxide and subjected to catalytic hydrogenation using a deuterium gas source. The reaction is carried out under controlled temperature and pressure to ensure maximum deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions: D-(+)-Trehalose-d14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can alter reaction kinetics and mechanisms.
Common Reagents and Conditions:
Oxidation: D-(+)-Trehalose-d14 can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide (NaN3) or halogenating agents such as thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D-(+)-Trehalose-d14 can yield various carboxylic acids, while reduction can produce deuterated alcohols.
Aplicaciones Científicas De Investigación
D-(+)-Trehalose-d14 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying molecular structures and dynamics.
Biology: D-(+)-Trehalose-d14 is employed in studies of carbohydrate metabolism and enzyme kinetics, providing insights into the role of trehalose in biological systems.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to protect cells from stress and its use in drug delivery systems.
Industry: D-(+)-Trehalose-d14 is used in the development of deuterated drugs and as a stabilizing agent in various industrial applications.
Mecanismo De Acción
The mechanism of action of D-(+)-Trehalose-d14 involves its interaction with biological molecules and structures. The deuterium atoms in the compound can influence hydrogen bonding and molecular interactions, leading to enhanced stability and protection of proteins and membranes. D-(+)-Trehalose-d14 can also modulate signaling pathways and enzyme activities, contributing to its protective effects.
Comparación Con Compuestos Similares
D-(+)-Trehalose: The non-deuterated form of trehalose, widely used in various applications.
Maltose: Another disaccharide composed of two glucose molecules, but with a different glycosidic linkage (α-1,4).
Sucrose: A disaccharide consisting of glucose and fructose, commonly used as a sweetener.
Uniqueness: D-(+)-Trehalose-d14 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in NMR and mass spectrometry studies. Additionally, the enhanced stability and protective effects of D-(+)-Trehalose-d14 make it valuable in various biological and industrial applications.
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
356.38 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Clave InChI |
HDTRYLNUVZCQOY-RXFOXLFVSA-N |
SMILES isomérico |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@@]2([C@]([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


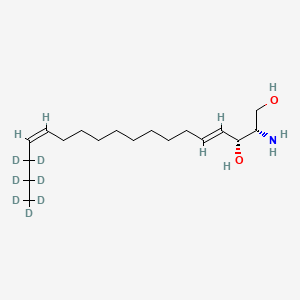
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
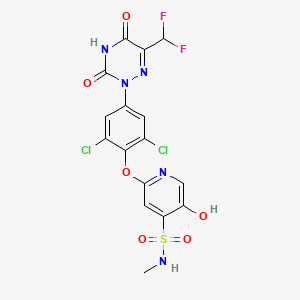
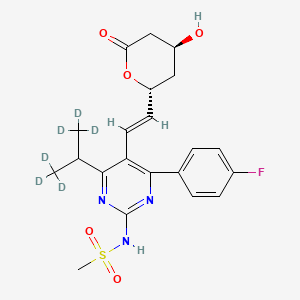
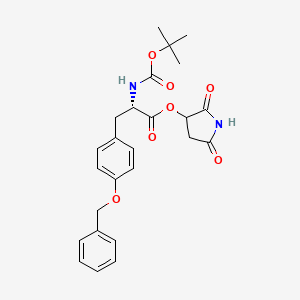
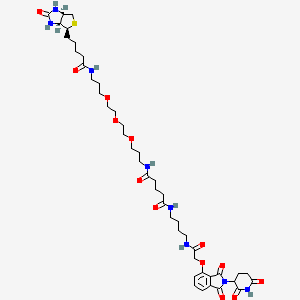
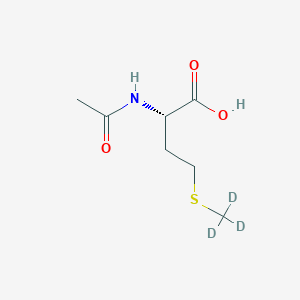
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
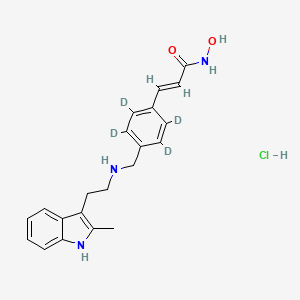

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)


